molecular formula C24H34O8 B1603326 (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid CAS No. 131749-24-1

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1603326
CAS No.: 131749-24-1
M. Wt: 450.5 g/mol
InChI Key: ISBYSZZUCBXGIH-BWMLPLRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid is a steroid glucosiduronic acid derivative. This compound is formed by the conjugation of 17beta-estradiol with beta-D-glucuronic acid via a glycosidic linkage at the 17th position. It is a significant metabolite in the biotransformation of estrogens, facilitating their excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid typically involves the enzymatic conjugation of 17beta-estradiol with beta-D-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include:

    Substrate: 17beta-estradiol

    Co-substrate: UDP-glucuronic acid

    Enzyme: UDP-glucuronosyltransferase

    Buffer: Tris-HCl, pH 7.5

    Temperature: 37°C

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. The process involves:

    Fermentation: Culturing cells in bioreactors under controlled conditions.

    Extraction: Harvesting and lysing cells to release the enzyme.

    Purification: Isolating the enzyme and substrates.

    Reaction: Conducting the enzymatic reaction in large-scale reactors.

    Purification: Purifying the final product using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the ketone group.

    Hydrolysis: Cleavage of the glycosidic bond to release 17beta-estradiol and beta-D-glucuronic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or enzymatic hydrolysis using beta-glucuronidase.

Major Products

    Oxidation: Formation of 17beta-estradiol derivatives with additional oxygen functionalities.

    Reduction: Formation of 17beta-estradiol alcohol derivatives.

    Hydrolysis: Release of free 17beta-estradiol and beta-D-glucuronic acid.

Scientific Research Applications

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

    Biology: Investigated for its role in estrogen metabolism and its impact on hormone regulation.

    Medicine: Explored for its potential in drug development, particularly in designing prodrugs that undergo glucuronidation for improved pharmacokinetics.

    Industry: Utilized in the production of estrogen metabolites for research and diagnostic purposes.

Mechanism of Action

The primary mechanism of action of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid involves its role as a metabolite in the detoxification and excretion of estrogens. The compound is formed through the action of UDP-glucuronosyltransferase, which transfers a glucuronic acid moiety to 17beta-estradiol. This conjugation increases the solubility of the estrogen, facilitating its excretion via urine.

Comparison with Similar Compounds

Similar Compounds

  • Estrone glucuronide
  • Estriol glucuronide
  • 17alpha-estradiol glucuronide

Uniqueness

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid is unique due to its specific structure and the position of the glucuronic acid conjugation. This specific conjugation at the 17th position of 17beta-estradiol distinguishes it from other estrogen glucuronides, which may have glucuronic acid attached at different positions or involve different estrogenic substrates.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBYSZZUCBXGIH-BWMLPLRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609023
Record name (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131749-24-1
Record name (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 2
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 3
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 4
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 5
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 6
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.